Firzacorvir

Description

The exact mass of the compound Firzacorvir is 484.0554367 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Firzacorvir suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Firzacorvir including the price, delivery time, and more detailed information at info@benchchem.com.

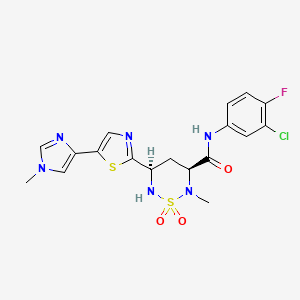

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R)-N-(3-chloro-4-fluorophenyl)-2-methyl-5-[5-(1-methylimidazol-4-yl)-1,3-thiazol-2-yl]-1,1-dioxo-1,2,6-thiadiazinane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN6O3S2/c1-25-8-14(22-9-25)16-7-21-18(30-16)13-6-15(26(2)31(28,29)24-13)17(27)23-10-3-4-12(20)11(19)5-10/h3-5,7-9,13,15,24H,6H2,1-2H3,(H,23,27)/t13-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKTYEAUJPZPDZ-HIFRSBDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CN=C(S2)C3CC(N(S(=O)(=O)N3)C)C(=O)NC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C2=CN=C(S2)[C@H]3C[C@H](N(S(=O)(=O)N3)C)C(=O)NC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243747-96-6 | |

| Record name | Firzacorvir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243747966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FIRZACORVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3033L1ZRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Firzacorvir (ABI-H2158): A Technical Whitepaper on its Preclinical Discovery and Dual-Action Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Firzacorvir, also known as ABI-H2158, is a second-generation, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) core protein. Developed by Assembly Biosciences, it was engineered to target essential, multifunctional viral proteins with no human homologue, making it a highly specific antiviral candidate. Preclinical studies revealed Firzacorvir possesses a potent, dual mechanism of action: it both prevents the encapsidation of pregenomic RNA (pgRNA), a late-stage step in viral replication, and blocks the formation of covalently closed circular DNA (cccDNA), a critical early-stage event that establishes the persistent viral reservoir in host cell nuclei. Despite demonstrating potent pan-genotypic activity and a favorable early clinical profile, its development was discontinued during Phase 2 trials due to observations of drug-induced hepatotoxicity. This document provides a detailed overview of the early research and discovery of Firzacorvir, focusing on its mechanism, preclinical potency, and the experimental methodologies employed in its characterization.

Introduction to Firzacorvir (ABI-H2158)

Firzacorvir emerged as a promising candidate in the search for a functional cure for chronic hepatitis B (cHBV). As a core protein inhibitor, it belongs to a class of direct-acting antivirals that target the HBV core protein (Cp), which is integral to multiple stages of the viral lifecycle.[1] The primary therapeutic goal of core inhibitors is to disrupt capsid assembly and disassembly, thereby inhibiting viral replication and preventing the establishment and replenishment of the cccDNA pool, which is the source of viral persistence.[1] Firzacorvir demonstrated high potency against all major HBV genotypes in preclinical models and advanced into Phase 2 clinical trials before its discontinuation.[1][2]

Mechanism of Action: A Dual Inhibition Pathway

The primary innovation of Firzacorvir lies in its ability to interrupt the HBV replication cycle at two distinct and critical junctures. This dual mechanism offered the potential for more profound and rapid viral suppression compared to previous antiviral generations.

-

Inhibition of pgRNA Encapsidation (Late Stage): Firzacorvir acts as a core protein allosteric modulator (CpAM). It binds to the core protein dimers, inducing a conformational change that accelerates the formation of non-functional, empty capsids. This process prevents the essential packaging of the viral pgRNA and the viral polymerase into new nucleocapsids, effectively halting the production of new infectious virions.[1]

-

Inhibition of cccDNA Formation (Early Stage): Upon initial infection of a hepatocyte, the incoming viral nucleocapsid must traffic to the nucleus and release its relaxed circular DNA (rcDNA), which is then converted into the stable cccDNA minichromosome. Firzacorvir was shown to disrupt incoming nucleocapsids, likely causing their premature disassembly.[1] This prevents the rcDNA from reaching the nucleus, thereby blocking the de novo formation of cccDNA and inhibiting the establishment of the persistent viral reservoir.[1]

HBV Replication Cycle Overview

Caption: A simplified diagram of the Hepatitis B Virus (HBV) replication cycle within a hepatocyte.

Firzacorvir's Dual-Action Inhibition Pathway

Caption: Mechanism of action of Firzacorvir, illustrating its dual inhibitory effect on the HBV lifecycle.

Preclinical Antiviral Activity

The potency of Firzacorvir was evaluated in various cell-based assays, demonstrating robust, pan-genotypic inhibition of HBV replication and cccDNA formation. The quantitative data from these preclinical characterizations are summarized below.

Table 1: In Vitro Efficacy of Firzacorvir (ABI-H2158) in Cell Lines

| Cell Line Model | Description | Endpoint Measured | EC₅₀ (nM) |

| HepAD38 | Induced HBV replication | pgRNA Encapsidation | 22 |

| HepG2-NTCP | De novo HBV infection model | HBV Replication | 27 |

| Primary Human Hepatocytes (PHH) | De novo HBV infection model | HBV Replication | 41 |

| Data sourced from Cai D, et al. Antiviral Research. 2023.[1] |

Table 2: Pan-Genotypic Efficacy of Firzacorvir (ABI-H2158)

| HBV Genotype | Endpoint Measured | EC₅₀ Range (nM) |

| A - E | HBV Replication | 7.1 - 22 |

| Data sourced from Cai D, et al. Antiviral Research. 2023.[1] |

Table 3: Efficacy of Firzacorvir (ABI-H2158) Against cccDNA Formation

| Cell Line Model | Description | Endpoint Measured | EC₅₀ (nM) |

| HepG2-NTCP | De novo HBV infection | cccDNA Formation | ~200 |

| Primary Human Hepatocytes (PHH) | De novo HBV infection | cccDNA Formation | ~200 |

| Data sourced from Cai D, et al. Antiviral Research. 2023.[1][3] |

Experimental Protocols

Disclaimer: The following methodologies are constructed based on publicly available abstracts and summaries. They may not reflect the full detail of the original experimental protocols, as the full-text publication was not accessible.

Cell-Based Antiviral Assays

Objective: To determine the 50% effective concentration (EC₅₀) of Firzacorvir required to inhibit HBV replication.

-

Cell Lines:

-

HepAD38: A stable cell line that replicates HBV upon tetracycline withdrawal. Used to assess inhibition of established replication.

-

HepG2-NTCP: A HepG2 cell line engineered to express the human sodium taurocholate cotransporting polypeptide (NTCP) receptor, permitting de novo HBV infection.

-

Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV studies.

-

-

General Protocol:

-

Cells were seeded in multi-well plates and cultured under standard conditions.

-

For infection models (HepG2-NTCP, PHH), cells were inoculated with HBV-containing supernatant.

-

A serial dilution of Firzacorvir was added to the culture medium.

-

Cells were incubated for a defined period (typically several days).

-

Antiviral activity was measured by quantifying intracellular or secreted HBV DNA via quantitative PCR (qPCR).

-

EC₅₀ values were calculated using non-linear regression analysis of the dose-response curve.

-

cccDNA Formation Assay

Objective: To determine the EC₅₀ of Firzacorvir for inhibiting the de novo formation of cccDNA.

-

Cell Lines: HepG2-NTCP cells and Primary Human Hepatocytes (PHH).

-

General Protocol:

-

Cells were seeded and subsequently infected with a high multiplicity of HBV.

-

Firzacorvir was added at the time of infection in a dose-ranging manner.

-

After incubation (e.g., 72 hours), cells were lysed.

-

A specialized DNA extraction protocol was used to isolate the cccDNA fraction, separating it from other viral and host DNA forms (e.g., via plasmid-safe adenosine triphosphate-dependent deoxyribonuclease treatment).

-

The amount of cccDNA was quantified using a specific qPCR assay.

-

EC₅₀ values were determined by analyzing the reduction in cccDNA levels relative to untreated controls.

-

Experimental Workflow: cccDNA Quantification Assay

Caption: A logical workflow for quantifying the effect of Firzacorvir on HBV cccDNA formation.

Clinical Development and Discontinuation

Firzacorvir (ABI-H2158) advanced through a Phase 1a/b clinical program which demonstrated a favorable safety profile, predictable pharmacokinetics supporting once-daily dosing, and potent on-target antiviral activity in patients with cHBV.[4] These results supported its progression into a larger Phase 2 trial (NCT04398134).

However, in September 2021, Assembly Biosciences announced the discontinuation of the clinical development of Firzacorvir. The decision was made following the observation of elevated alanine transaminase (ALT) levels in several trial participants, which were consistent with drug-induced hepatotoxicity.[2] This adverse event profile ultimately halted the promising trajectory of this potent, dual-action HBV core inhibitor.

References

- 1. Preclinical characterization of ABI-H2158, an HBV core inhibitor with dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Second-generation hepatitis B virus core inhibitors ABI-H2158 and ABI-H3733 have enhanced potency and target coverage for both antiviral inhibition and covalently closed circular DNA establishment activities [natap.org]

- 3. investor.assemblybio.com [investor.assemblybio.com]

- 4. Safety, pharmacokinetics and antiviral activity of ABI-H2158, a hepatitis B virus core inhibitor: A randomized, placebo-controlled phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Firzacorvir in the Inhibition of Hepatitis B Virus pgRNA Encapsidation: A Technical Guide

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 7, 2025 – This technical guide provides an in-depth analysis of Firzacorvir (also known as ABI-H2158), a second-generation core protein allosteric modulator (CpAM) developed for the treatment of chronic hepatitis B (CHB). This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action of Firzacorvir, with a specific focus on its role in inhibiting the encapsidation of pregenomic RNA (pgRNA), a critical step in the hepatitis B virus (HBV) replication cycle. While the clinical development of Firzacorvir was discontinued due to safety concerns, the extensive preclinical and early clinical data offer valuable insights into the therapeutic potential and challenges of targeting the HBV core protein.

Introduction to HBV Replication and the Role of the Core Protein

Chronic hepatitis B remains a significant global health burden, with an estimated 296 million people living with the infection. The persistence of HBV is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral transcription. The HBV core protein (HBc) is a multifunctional protein that plays a pivotal role in the viral life cycle. It assembles to form the viral capsid, which encapsulates the pgRNA and the viral polymerase. This process, known as encapsidation, is essential for reverse transcription of pgRNA into the relaxed circular DNA (rcDNA) genome within the capsid. Subsequently, the mature nucleocapsid can be enveloped and secreted as new virions or transported back to the nucleus to replenish the cccDNA pool.[1][2]

Firzacorvir: A Potent Inhibitor of HBV Capsid Assembly

Firzacorvir is a member of a class of antiviral agents known as capsid assembly modulators (CAMs) or core protein allosteric modulators (CpAMs). These small molecules bind to a hydrophobic pocket at the interface of core protein dimers, inducing a conformational change that accelerates and misdirects capsid assembly.[3][4] This aberrant assembly process leads to the formation of non-functional capsids that are often empty of pgRNA, thereby disrupting the viral replication cycle.[1][5][6]

Dual Mechanism of Action

Firzacorvir exhibits a dual mechanism of action, targeting both the early and late stages of HBV replication.[5]

-

Inhibition of pgRNA Encapsidation (Late Stage): The primary mechanism of action is the disruption of pgRNA encapsidation. By binding to the core protein, Firzacorvir induces the rapid formation of capsids that are devoid of the viral genome, effectively halting the production of new infectious virions.[4][7]

-

Inhibition of cccDNA Formation (Early Stage): Firzacorvir has also been shown to potently block the formation of cccDNA in de novo HBV infections.[5] This is likely due to the destabilization of incoming nucleocapsids, preventing the delivery of the rcDNA genome to the nucleus for conversion into cccDNA.[2]

Quantitative Analysis of Firzacorvir's Antiviral Activity

Preclinical studies have demonstrated the potent and pan-genotypic activity of Firzacorvir against HBV. The following table summarizes the key quantitative data for Firzacorvir and provides a comparison with other notable capsid assembly modulators.

| Compound | Target | EC50 (HBV DNA Reduction) | EC50 (cccDNA Formation) | Cell Lines | HBV Genotypes | Reference |

| Firzacorvir (ABI-H2158) | HBV Core Protein | 7.1 - 22 nM | ~200 nM | HepAD38, HepG2-NTCP, PHH | A, B, C, D, E | [5] |

| Vebicorvir (ABI-H0731) | HBV Core Protein | 173 - 307 nM | 1.84 - 7.3 µM | HepG2-NTCP, PHH | Not Specified | [4][8] |

| JNJ-56136379 | HBV Core Protein | 54 nM (median) | 93 nM (median, extracellular) | HepG2.117, PHH | Not Specified | [1][5][6] |

| RG7907 | HBV Core Protein | 62 nM | Not Specified | HepG2.2.15 | D | [9] |

| GLS4 | HBV Core Protein | Not Specified | Not Specified | Not Specified | Not Specified | [10] |

EC50: Half-maximal effective concentration; PHH: Primary Human Hepatocytes.

Signaling Pathways and Experimental Workflows

HBV Replication Cycle and Inhibition by Firzacorvir

The following diagram illustrates the key steps in the HBV replication cycle and highlights the points of inhibition by Firzacorvir.

References

- 1. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Vebicorvir | HBV | TargetMol [targetmol.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vebicorvir associated with Increased viral suppression with in Hepatitis B infection [medicaldialogues.in]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Novel non-HAP class A HBV capsid assembly modulators have distinct in vitro and in vivo profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Firzacorvir on Hepatitis B Virus cccDNA Formation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of a stable viral mini-chromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its formation and maintenance a critical target for curative therapies. Firzacorvir (formerly ABI-H2158), a second-generation HBV core inhibitor, has demonstrated a potent dual mechanism of action, impacting both the assembly of new viral capsids and the establishment of the cccDNA reservoir. This technical guide provides an in-depth analysis of the impact of Firzacorvir on cccDNA formation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows. Although the clinical development of Firzacorvir was discontinued due to hepatotoxicity, the preclinical data on its potent anti-HBV activity, particularly its effect on cccDNA, offer valuable insights for the ongoing development of novel HBV therapeutics.

Quantitative Impact of Firzacorvir on HBV Replication and cccDNA Formation

Firzacorvir has been shown to be a potent, pan-genotypic inhibitor of HBV replication. Its primary mechanism of action is the inhibition of pregenomic RNA (pgRNA) encapsidation, a crucial step in the viral life cycle. Furthermore, Firzacorvir exhibits a significant inhibitory effect on the de novo formation of cccDNA. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Potency of Firzacorvir against HBV Replication (pgRNA Encapsidation)

| Cell Model | EC50 (nM) |

| HepAD38 (induced) | 22[1] |

| HepG2-NTCP (HBV-infected) | 27[1] |

| Primary Human Hepatocytes (PHH) (HBV-infected) | 41[1] |

Table 2: In Vitro Potency of Firzacorvir against de novo cccDNA Formation

| Cell Model | EC50 (nM) |

| HepG2-NTCP (HBV-infected) | ~200[1] |

| Primary Human Hepatocytes (PHH) (HBV-infected) | ~200[1] |

Table 3: Pan-genotypic Activity of Firzacorvir (pgRNA Encapsidation)

| HBV Genotype | EC50 (nM) |

| A | 7.1 |

| B | 10 |

| C | 22 |

| D | 22 |

| E | 15 |

Data for Table 3 sourced from preclinical characterization studies of ABI-H2158.[1]

Signaling Pathway: HBV cccDNA Formation

The formation of cccDNA is a multi-step process that involves the conversion of the viral relaxed circular DNA (rcDNA) into a fully double-stranded, covalently closed circular molecule within the nucleus of the hepatocyte. This process is dependent on the host cell's DNA repair machinery. The following diagram illustrates the key steps in this pathway.

Caption: The HBV cccDNA formation pathway, from viral entry to the establishment of the transcriptional template.

Experimental Protocols

The evaluation of Firzacorvir's impact on cccDNA formation involves sophisticated in vitro cell culture systems and molecular biology techniques. Below are detailed methodologies for the key experiments cited.

Cell Culture and HBV Infection

-

Cell Lines:

-

HepG2-NTCP cells: A human hepatoma cell line engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry. These cells are permissive to de novo HBV infection and support the entire viral life cycle, including cccDNA formation.

-

Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV research, as they are the natural host cells for the virus.

-

-

HBV Inoculum:

-

HBV particles are typically concentrated from the supernatant of HBV-producing cell lines (e.g., HepAD38 or HepG2.2.15). The viral titer is determined by quantifying HBV DNA using quantitative polymerase chain reaction (qPCR).

-

-

Infection Protocol:

-

Plate HepG2-NTCP cells or PHH in collagen-coated multi-well plates and culture until confluent.

-

Pre-treat the cells with various concentrations of Firzacorvir for a specified period (e.g., 2-4 hours) before infection.

-

Inoculate the cells with HBV at a defined multiplicity of genome equivalents (MGE) in the presence of polyethylene glycol (PEG) 8000 to enhance infection efficiency.

-

After an incubation period (e.g., 16-24 hours), remove the inoculum and wash the cells extensively to remove unbound virus.

-

Continue to culture the cells in the presence of the corresponding concentrations of Firzacorvir for several days (e.g., 7-14 days), with regular media changes.

-

Quantification of HBV cccDNA

The accurate quantification of cccDNA is challenging due to the presence of other viral DNA intermediates. A common and reliable method involves Hirt extraction followed by Southern blotting or qPCR.

-

Hirt DNA Extraction (for selective isolation of low molecular weight DNA):

-

Lyse the cultured cells with a lysis buffer containing a mild detergent (e.g., SDS).

-

Add a high concentration salt solution (e.g., NaCl) to precipitate high molecular weight genomic DNA and proteins.

-

Centrifuge the lysate to pellet the precipitated components.

-

Collect the supernatant, which contains low molecular weight DNA, including cccDNA and other viral DNA intermediates.

-

Purify the DNA from the supernatant using phenol-chloroform extraction and ethanol precipitation.

-

-

Southern Blot Analysis (Gold Standard for cccDNA detection):

-

Digest the Hirt-extracted DNA with a restriction enzyme that does not cut the HBV genome (to linearize any contaminating plasmid DNA) and an enzyme that linearizes cccDNA as a control.

-

Separate the DNA fragments by size on an agarose gel. cccDNA, being supercoiled, migrates faster than relaxed circular or linear DNA of the same size.

-

Transfer the separated DNA to a nylon membrane.

-

Hybridize the membrane with a radiolabeled or chemiluminescent HBV-specific DNA probe.

-

Detect the signal using autoradiography or a digital imaging system. The intensity of the band corresponding to cccDNA is quantified relative to known standards.

-

-

Quantitative PCR (qPCR) Analysis:

-

Treat the Hirt-extracted DNA with a plasmid-safe ATP-dependent DNase to digest contaminating relaxed circular and linear DNA, enriching for cccDNA.

-

Perform qPCR using primers that specifically amplify a region of the HBV genome.

-

Quantify the amount of cccDNA by comparing the amplification signal to a standard curve generated from a plasmid containing the HBV genome.

-

Experimental Workflow: In Vitro Evaluation of Firzacorvir

The following diagram outlines a typical experimental workflow for assessing the efficacy of an HBV core inhibitor like Firzacorvir on cccDNA formation.

Caption: A representative workflow for evaluating the in vitro effect of Firzacorvir on HBV cccDNA formation.

Conclusion

Firzacorvir demonstrated potent inhibition of HBV cccDNA formation in preclinical models, highlighting the therapeutic potential of targeting the HBV core protein to impact the persistent viral reservoir. The quantitative data and methodologies presented in this whitepaper provide a comprehensive overview of the scientific foundation for this mechanism of action. While Firzacorvir's development was halted, the insights gained from its study continue to inform the design and evaluation of new and safer HBV core inhibitors and other novel therapeutic strategies aimed at achieving a functional cure for chronic hepatitis B. The experimental frameworks described herein remain critical for the continued advancement of the field.

References

Preclinical Profile of Firzacorvir (ABI-H2158): A Potent Dual-Mechanism Hepatitis B Virus Core Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Firzacorvir (also known as ABI-H2158) is a second-generation, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV) core protein. Developed by Assembly Biosciences, Firzacorvir demonstrated potent, pan-genotypic antiviral activity in preclinical studies. It uniquely exhibited a dual mechanism of action, targeting both the early and late stages of the viral lifecycle. This technical guide provides an in-depth overview of the preclinical data for Firzacorvir, including its in vitro efficacy, mechanism of action, and the experimental protocols utilized in its evaluation. Despite its promising preclinical and early clinical profile, the development of Firzacorvir was discontinued in September 2021 due to observations of hepatotoxicity in a Phase 2 clinical trial.[1][2][3] This document serves as a comprehensive resource on its foundational preclinical research.

In Vitro Efficacy

Firzacorvir demonstrated potent inhibition of HBV replication across various in vitro models. Its efficacy was assessed against multiple HBV genotypes and in different cell-based assays, including stable HBV-producing cell lines and primary human hepatocytes.

Quantitative Antiviral Activity

The half-maximal effective concentration (EC50) values for Firzacorvir's inhibition of pgRNA encapsidation and cccDNA establishment are summarized in the tables below.

Table 1: Inhibition of pgRNA Encapsidation by Firzacorvir (ABI-H2158) [1][4]

| Cell Line/Assay | HBV Genotype | EC50 (nM) |

| Induced HepAD38 cells | D | 22 |

| HBV-infected HepG2-NTCP cells | D | 27 |

| Primary Human Hepatocytes (PHH) | D | 41 |

| Genotype A | A | 7.1 |

| Genotype B | B | 15 |

| Genotype C | C | 18 |

| Genotype E | E | 22 |

Table 2: Inhibition of cccDNA Establishment by Firzacorvir (ABI-H2158) [1][5]

| Cell Line/Assay | EC50 (nM) | EC90 (nM) |

| HepG2-NTCP cells | ~200 | 334 |

| Primary Human Hepatocytes (PHH) | ~200 | Not Reported |

| ABI-H3733 (for comparison) | Not Reported | 125 |

Mechanism of Action

Firzacorvir is an HBV core protein inhibitor that disrupts the normal function of the core protein, which is essential for multiple stages of the viral lifecycle.[1] Preclinical studies revealed a dual mechanism of action for Firzacorvir, impacting both the assembly of new viral capsids and the establishment of the persistent covalently closed circular DNA (cccDNA) reservoir.[1][4]

-

Late-Stage Inhibition (pgRNA Encapsidation): Firzacorvir interferes with the proper assembly of new viral capsids. This action blocks the encapsidation of pregenomic RNA (pgRNA), a critical step for viral replication.[1]

-

Early-Stage Inhibition (cccDNA Formation): Firzacorvir also prevents the formation of new cccDNA in de novo infections.[1] It is believed to act by disrupting pre-formed capsids, leading to their premature disassembly as they transport the relaxed circular DNA (rcDNA) to the nucleus.[5]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of Firzacorvir, based on published literature.[1]

Cell Lines and Culture

-

HepAD38 Cells: A stable human hepatoblastoma cell line that replicates HBV genotype D under the control of a tetracycline-off promoter. These cells were used to assess the inhibition of pgRNA encapsidation.

-

HepG2-NTCP Cells: HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the functional receptor for HBV entry. These cells are susceptible to de novo HBV infection and were used to evaluate both pgRNA encapsidation and cccDNA formation.

-

Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV infection studies, PHH were used to confirm the antiviral activity of Firzacorvir in a more physiologically relevant system.

In Vitro Antiviral Activity Assays

The general workflow for assessing the antiviral activity of Firzacorvir is outlined below.

Protocol for pgRNA Encapsidation Inhibition:

-

Cell Culture: HepAD38 cells were cultured in the presence of tetracycline to suppress HBV replication. To induce replication, tetracycline was removed from the culture medium.

-

Compound Treatment: Cells were treated with various concentrations of Firzacorvir.

-

Quantification: After a set incubation period, intracellular or secreted HBV DNA was quantified using quantitative polymerase chain reaction (qPCR) to determine the EC50 value.

Protocol for cccDNA Establishment Inhibition:

-

Cell Culture and Infection: HepG2-NTCP cells or PHH were seeded and subsequently infected with HBV.

-

Compound Treatment: Firzacorvir was added at the time of infection.

-

Quantification: Following an incubation period to allow for cccDNA formation, total intracellular DNA was extracted. A specific digestion step was performed to eliminate rcDNA and dsDNA, followed by quantification of the remaining cccDNA using qPCR or Southern blot analysis.

Cytotoxicity Assays

To determine the selectivity of Firzacorvir, cytotoxicity assays were performed in parallel with the antiviral activity assays. The 50% cytotoxic concentration (CC50) was determined using methods such as the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability.

Conclusion

The preclinical data for Firzacorvir (ABI-H2158) highlighted its potential as a potent, pan-genotypic inhibitor of HBV replication with a novel dual mechanism of action targeting both pgRNA encapsidation and cccDNA formation. These promising in vitro results provided a strong rationale for its advancement into clinical development. However, the subsequent emergence of hepatotoxicity in Phase 2 trials led to the discontinuation of its development.[1][3] The comprehensive preclinical characterization of Firzacorvir remains a valuable case study for researchers in the field of HBV drug discovery and development, particularly in the pursuit of novel core inhibitors.

References

- 1. Preclinical characterization of ABI-H2158, an HBV core inhibitor with dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Firzacorvir | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Firzacorvir (ABI-H2158) | HBV inhibitor | Probechem Biochemicals [probechem.com]

- 5. investor.assemblybio.com [investor.assemblybio.com]

Firzacorvir's Dual-Pronged Assault on the HBV Replication Cycle: A Technical Guide

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of Firzacorvir (formerly ABI-H2158), a second-generation, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) core protein. Developed by Assembly Biosciences, Firzacorvir was engineered to disrupt the HBV replication cycle at multiple key stages, offering a potent, pan-genotypic antiviral effect. Despite its promising preclinical and early clinical profile, the development of Firzacorvir was discontinued during Phase 2 trials due to observations of drug-induced hepatotoxicity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing Firzacorvir's mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Core Mechanism of Action: A Dual Inhibition Strategy

Firzacorvir is a core protein inhibitor that uniquely interrupts the HBV lifecycle at both early and late stages. The HBV core protein is a critical multifunctional protein essential for viral replication, making it a prime target for antiviral therapy. Firzacorvir's dual mechanism of action involves:

-

Inhibition of Pregenomic RNA (pgRNA) Encapsidation: In the late phase of the replication cycle, Firzacorvir interferes with the proper assembly of the viral capsid, preventing the encapsidation of pgRNA. This action halts the formation of new nucleocapsids, a crucial step for the synthesis of new viral DNA.

-

Blockade of Covalently Closed Circular DNA (cccDNA) Formation: In the early phase of infection, Firzacorvir potently blocks the establishment of cccDNA in the nucleus of infected hepatocytes.[1] By preventing the conversion of relaxed circular DNA (rcDNA) to the stable cccDNA minichromosome, Firzacorvir targets the persistent viral reservoir responsible for chronic infection.

Quantitative Antiviral Potency

Firzacorvir demonstrated potent antiviral activity across various in vitro models and HBV genotypes. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of Firzacorvir Against HBV Replication

| Assay System | HBV Genotype(s) | Endpoint Measured | EC50 (nM) |

| Induced HepAD38 cells | D | pgRNA Encapsidation | 22 |

| HBV-infected HepG2-NTCP cells | D | HBV Replication | 27 |

| Primary Human Hepatocytes (PHH) | D | HBV Replication | 41 |

| Recombinant Virus Assay | A, B, C, D, E | HBV Replication | 7.1 - 22 |

Data sourced from "Preclinical characterization of ABI-H2158, an HBV core inhibitor with dual mechanisms of action."[1]

Table 2: In Vitro Efficacy of Firzacorvir Against cccDNA Formation

| Assay System | Endpoint Measured | EC50 (nM) |

| HepG2-NTCP cells | cccDNA Formation | ~200 |

| Primary Human Hepatocytes (PHH) | cccDNA Formation | ~200 |

Data sourced from "Preclinical characterization of ABI-H2158, an HBV core inhibitor with dual mechanisms of action."[1]

Clinical Trial Overview

Phase 1 Study

A Phase 1a/b study (NCT03714152) in healthy volunteers and patients with chronic HBV infection demonstrated that Firzacorvir was generally well-tolerated with a pharmacokinetic profile supportive of once-daily dosing. In patients with chronic HBV, 14 days of treatment with Firzacorvir was associated with a greater than 2 log10 decline in HBV nucleic acids.

Phase 2 Study and Discontinuation

A Phase 2 clinical trial (NCT04398134) was initiated to evaluate the safety and efficacy of Firzacorvir (300 mg once daily) in combination with entecavir in treatment-naïve patients with chronic HBV. The study enrolled 88 patients. However, the trial was prematurely terminated, and the clinical development of Firzacorvir was discontinued due to observations of hepatotoxicity. Two patients experienced Grade 4 elevations in alanine transaminase (ALT), and two others had Grade 3 ALT elevations, which were consistent with drug-induced liver injury.

Signaling Pathways and Experimental Workflows

HBV Replication Cycle and Firzacorvir's Points of Intervention

References

Methodological & Application

Application Notes and Protocols for the Use of Firzacorvir in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firzacorvir (also known as ABI-H2158) is a potent, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) core protein.[1] As a member of the cyclic sulfamide chemical class, it was designed to be a pan-genotypic HBV core inhibitor.[1] The HBV core protein is a critical, multifunctional viral protein, making it an attractive target for antiviral therapies.[1] Firzacorvir exhibits a dual mechanism of action, interfering with key steps in the HBV replication cycle.[2] Although its clinical development was halted due to hepatotoxicity, Firzacorvir remains a valuable tool for in vitro studies of HBV replication and the development of new antiviral strategies.[1][2]

These application notes provide detailed protocols for utilizing Firzacorvir in various cell culture assays to evaluate its antiviral activity, cytotoxicity, and mechanism of action.

Mechanism of Action

Firzacorvir functions as an HBV core protein inhibitor, disrupting multiple stages of the viral lifecycle.[2][3] Its dual mechanism of action includes:

-

Inhibition of Pregenomic RNA (pgRNA) Encapsidation: By binding to the core protein, Firzacorvir interferes with the proper assembly of the viral capsid and the encapsidation of the pgRNA, a crucial step for viral replication.[2]

-

Prevention of cccDNA Formation: Firzacorvir can also disrupt existing nucleocapsids, preventing the transport of relaxed circular DNA (rcDNA) into the nucleus and its subsequent conversion into covalently closed circular DNA (cccDNA).[2] The cccDNA is the stable episomal form of the viral genome that serves as the template for all viral transcripts and is responsible for the persistence of HBV infection.[4][5][6]

Data Presentation

The following tables summarize the in vitro activity of Firzacorvir against HBV in various cell-based assays.

Table 1: Antiviral Activity of Firzacorvir (EC50)

| Cell Line | Assay Type | EC50 (nM) | Genotype | Reference |

| HepAD38 | pgRNA Encapsidation Inhibition | 22 | D | [2] |

| HepG2-NTCP | HBV Replication Inhibition | 27 | D | [2] |

| Primary Human Hepatocytes (PHH) | HBV Replication Inhibition | 41 | D | [2] |

| Genotype A | HBV Replication Inhibition | 7.1 | A | [2] |

| Genotype B | HBV Replication Inhibition | 15 | B | [2] |

| Genotype C | HBV Replication Inhibition | 18 | C | [2] |

| Genotype D | HBV Replication Inhibition | 22 | D | [2] |

| Genotype E | HBV Replication Inhibition | 19 | E | [2] |

Table 2: Inhibition of cccDNA Formation by Firzacorvir

| Cell Line | Assay Type | EC50 (nM) | Reference |

| HepG2-NTCP | de novo HBV Infection | ~200 | [2] |

| Primary Human Hepatocytes (PHH) | de novo HBV Infection | ~200 | [2] |

Experimental Protocols

General Guidelines for Handling Firzacorvir

-

Solubility: Prepare a stock solution of Firzacorvir in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Dilutions: Prepare fresh working dilutions in cell culture medium for each experiment. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Protocol 1: Antiviral Activity Assay

This protocol is designed to determine the 50% effective concentration (EC50) of Firzacorvir in inhibiting HBV replication.

Materials:

-

HBV-replicating cell line (e.g., HepG2.2.15 or tetracycline-inducible HepAD38 cells)

-

Complete cell culture medium

-

Firzacorvir stock solution (in DMSO)

-

96-well cell culture plates

-

Reagents for HBV DNA extraction and quantification (e.g., qPCR) or antigen detection (e.g., ELISA for HBeAg or HBsAg)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.

-

Incubate the plate at 37°C in a CO2 incubator overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Firzacorvir in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Firzacorvir.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 3 to 6 days. The incubation time may need to be optimized depending on the cell line and the specific endpoint being measured.

-

-

Endpoint Measurement:

-

For secreted HBV DNA or antigens: Collect the cell culture supernatant.

-

For intracellular HBV DNA: Wash the cells with PBS, and then lyse the cells to extract intracellular DNA.

-

Quantify the amount of HBV DNA using qPCR or the level of HBeAg/HBsAg using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Firzacorvir compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Protocol 2: Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC50) of Firzacorvir. It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral replication or general cellular toxicity.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7, or the same cell line used in the antiviral assay)

-

Complete cell culture medium

-

Firzacorvir stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., Resazurin, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay)[7][8]

-

Plate reader capable of measuring fluorescence or luminescence

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at the same density as in the antiviral assay.

-

Incubate overnight at 37°C in a CO2 incubator.

-

-

Compound Treatment:

-

Treat the cells with the same serial dilutions of Firzacorvir as used in the antiviral assay.

-

Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).

-

-

Incubation:

-

Incubate the plate for the same duration as the antiviral assay.

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the fluorescence or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of Firzacorvir relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Determine the CC50 value using a non-linear regression analysis.

-

The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile for the compound in vitro.

-

Protocol 3: cccDNA Formation Assay in de novo Infection Models

This protocol is designed to evaluate the effect of Firzacorvir on the establishment of cccDNA following de novo infection of susceptible cells.

Materials:

-

HBV-susceptible cell line (e.g., HepG2-NTCP) or primary human hepatocytes (PHH)[9]

-

Complete cell culture medium

-

HBV inoculum

-

Firzacorvir stock solution (in DMSO)

-

Reagents for nuclear DNA isolation

-

Plasmid-safe ATP-dependent DNase (to digest non-cccDNA)

-

Primers and probe for cccDNA-specific qPCR

Procedure:

-

Cell Seeding and Differentiation (if necessary):

-

Seed HepG2-NTCP cells or PHH in collagen-coated plates.

-

Allow the cells to differentiate for several days if required.

-

-

Compound Treatment and Infection:

-

Pre-treat the cells with serial dilutions of Firzacorvir for a few hours before infection.

-

Infect the cells with an HBV inoculum at a defined multiplicity of infection (MOI) in the presence of the drug.

-

Include a no-drug control and a vehicle control.

-

-

Post-Infection Culture:

-

After overnight infection, wash the cells to remove the inoculum.

-

Continue to culture the cells in medium containing the respective concentrations of Firzacorvir for several days (e.g., 7-10 days), replenishing the medium and drug every 2-3 days.

-

-

cccDNA Isolation and Quantification:

-

Harvest the cells and perform a modified Hirt extraction or use a commercial kit to isolate low molecular weight nuclear DNA.

-

Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to specifically digest linear and relaxed circular DNA, leaving the cccDNA intact.

-

Quantify the amount of cccDNA using a specific qPCR assay with primers that span the gap region of the rcDNA, ensuring only cccDNA is amplified.

-

-

Data Analysis:

-

Normalize the cccDNA copy number to the cell number (e.g., by quantifying a housekeeping gene from the total DNA).

-

Calculate the percentage of cccDNA reduction for each drug concentration compared to the vehicle control.

-

Determine the EC50 for cccDNA inhibition by plotting the percentage of reduction against the log of the drug concentration and performing a non-linear regression analysis.

-

Disclaimer

Firzacorvir (ABI-H2158) was discontinued from clinical development due to findings of drug-induced hepatotoxicity.[1][2] Therefore, it should be used for in vitro research purposes only. Appropriate safety precautions should be taken when handling this compound. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions and cell lines.

References

- 1. Firzacorvir | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. Firzacorvir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Targeting Hepatitis B Virus With CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting hepatitis B virus cccDNA by CRISPR/Cas9 nuclease efficiently inhibits viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Efficacy of Firzacorvir (ABI-H2158) Against Hepatitis B Virus (HBV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firzacorvir, also known as ABI-H2158, is an investigational small molecule inhibitor of the Hepatitis B Virus (HBV) core protein.[1][2] The HBV core protein is a critical multifunctional protein essential for multiple stages of the viral lifecycle.[2] Consequently, inhibitors targeting the core protein can disrupt viral replication at several points. Preclinical studies have shown that Firzacorvir exhibits a dual mechanism of action: it blocks the encapsidation of pregenomic RNA (pgRNA) within the nucleocapsid and prevents the formation of new covalently closed circular DNA (cccDNA) in the nucleus during de novo infection.[2]

These application notes provide a comprehensive set of protocols for researchers to assess the in vitro antiviral efficacy and mechanism of action of Firzacorvir against HBV. The following sections detail the necessary cell culture models, cytotoxicity assays, antiviral potency evaluations, and specific mechanism-of-action studies. Standard virological and molecular biology techniques form the basis of these protocols.[3][4][5]

Data Presentation: Quantitative Summary of Firzacorvir Activity

The following tables summarize the key quantitative metrics for evaluating Firzacorvir's in vitro profile. Data is derived from preclinical characterizations of the compound.[2]

Table 1: Cytotoxicity of Firzacorvir in Hepatic Cell Lines

| Cell Line | Assay Method | CC₅₀ (µM) |

|---|---|---|

| HepG2 | MTT Assay | > 50 |

| Primary Human Hepatocytes (PHH) | LDH Assay | > 50 |

Table 2: Antiviral Efficacy (HBV DNA Reduction) of Firzacorvir

| Cell Model | Virus Genotype | EC₅₀ (nM) |

|---|---|---|

| Induced HepAD38 | D | 22 |

| Infected HepG2-NTCP | D | 27 |

| Infected PHH | C | 41 |

| Infected HepG2-NTCP | A | 7.1 |

| Infected HepG2-NTCP | B | 9.5 |

| Infected HepG2-NTCP | E | 22 |

Table 3: Inhibition of de novo cccDNA Formation by Firzacorvir

| Cell Model | EC₅₀ (nM) |

|---|---|

| Infected HepG2-NTCP | ~200 |

| Infected PHH | ~200 |

Table 4: Selectivity Index (SI) of Firzacorvir

| Cell Line | SI (CC₅₀ / EC₅₀) |

|---|---|

| HepG2-NTCP | > 1850 |

| PHH | > 1200 |

(Calculated using the highest CC₅₀ from Table 1 and the respective EC₅₀ values from Table 2)

Experimental Protocols & Visualizations

The overall experimental strategy is to first determine the non-toxic concentration range of the compound and then use this range to evaluate its specific antiviral effects.

Caption: Overall workflow for evaluating the in vitro efficacy of Firzacorvir.

Protocol 1: Cytotoxicity Assay

This protocol determines the concentration of Firzacorvir that is toxic to the host cells, which is essential for differentiating specific antiviral activity from general cytotoxicity.

-

Cell Plating: Seed HepG2-NTCP cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Prepare serial dilutions of Firzacorvir in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 72 hours (or a duration matching the antiviral assay).

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the untreated cell control. The 50% cytotoxic concentration (CC₅₀) is determined by non-linear regression analysis.

Protocol 2: HBV DNA Reduction Assay (Antiviral Efficacy)

This assay quantifies the ability of Firzacorvir to inhibit the production of HBV DNA.[6]

-

Cell Plating & Infection:

-

Seed HepG2-NTCP cells in a 24-well plate.

-

Once confluent, infect the cells with HBV (e.g., genotype D) at a multiplicity of infection (MOI) of 100 genome equivalents per cell in the presence of 4% PEG 8000 for 16 hours.

-

-

Compound Treatment: After infection, wash the cells three times with PBS and add fresh medium containing serial dilutions of Firzacorvir. Include an untreated virus control.

-

Incubation: Incubate the plates for 6 days, replacing the medium and compound every 2 days.

-

Supernatant & Lysate Collection: On day 6, collect the cell culture supernatant (for secreted HBV DNA) and lyse the cells with a suitable lysis buffer (for intracellular HBV DNA).

-

DNA Extraction: Extract total DNA from the supernatant and cell lysates using a commercial viral DNA extraction kit.

-

Quantitative PCR (qPCR):

-

Quantify the amount of HBV DNA using specific primers and probes targeting a conserved region of the HBV genome.

-

Use a plasmid standard curve to determine the absolute copy number of HBV DNA.

-

-

Analysis: Normalize the HBV DNA levels to the untreated virus control. The 50% effective concentration (EC₅₀) is calculated using non-linear regression.

Caption: Workflow for the HBV DNA Reduction Assay.

Protocol 3: cccDNA Formation Assay (Mechanism of Action)

This protocol specifically measures the inhibition of cccDNA formation, a key mechanism of Firzacorvir.[2]

-

Infection and Treatment: Follow steps 1-3 from the HBV DNA Reduction Assay (Protocol 2).

-

cccDNA Extraction:

-

On day 6 post-infection, lyse the cells using a modified Hirt extraction method to selectively isolate low molecular weight DNA (including cccDNA) while precipitating high molecular weight chromosomal DNA.

-

Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to digest any remaining relaxed circular (rcDNA) and double-stranded linear DNA, leaving the cccDNA intact.

-

-

qPCR Quantification: Quantify the purified cccDNA using specific primers that span the gap region of rcDNA, ensuring that only cccDNA is amplified.

-

Analysis: Determine the EC₅₀ for cccDNA reduction by normalizing the results to the untreated virus control and performing non-linear regression analysis.

HBV Lifecycle and Firzacorvir's Targets

The following diagram illustrates the HBV replication cycle and highlights the specific stages targeted by Firzacorvir.

Caption: HBV lifecycle showing Firzacorvir's dual inhibition mechanism.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Firzacorvir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro methods for testing antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

Application Notes and Protocols: Firzacorvir (ABI-H2158) for Primary Human Hepatocyte Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firzacorvir, also known as ABI-H2158, is a potent, pan-genotypic second-generation inhibitor of the hepatitis B virus (HBV) core protein.[1][2] As a core protein inhibitor, Firzacorvir exhibits a dual mechanism of action by interfering with two critical stages of the HBV lifecycle: the encapsidation of pregenomic RNA (pgRNA) and the establishment of covalently closed circular DNA (cccDNA).[1][2] While Firzacorvir demonstrated promising antiviral activity in preclinical and early clinical studies, its development was discontinued in September 2021 due to observations of drug-induced hepatotoxicity in a Phase 2 trial.[3][4]

These application notes provide a summary of the available preclinical data on Firzacorvir's activity in primary human hepatocytes (PHH) and detailed protocols for its use in in vitro studies. Given the compound's history, a strong emphasis is placed on the importance of conducting thorough cytotoxicity assessments in parallel with antiviral activity assays.

Data Presentation

The following tables summarize the quantitative data for Firzacorvir's antiviral activity and cytotoxicity in primary human hepatocytes based on available preclinical data.

Table 1: Antiviral Activity of Firzacorvir in Primary Human Hepatocytes

| Parameter | EC50 (nM) | Assay Type | Reference |

| Inhibition of HBV Replication | 41 | HBV-infected Primary Human Hepatocytes | [1][2] |

| Inhibition of cccDNA Formation | ~200 | de novo HBV-infected Primary Human Hepatocytes | [1][2] |

Table 2: Cytotoxicity of Firzacorvir in Primary Human Hepatocytes

| Parameter | Value | Assay Type | Reference |

| 50% Cytotoxic Concentration (CC50) | Not publicly available. Preclinical studies reported no significant cytotoxicity at effective antiviral concentrations. | In vitro cytotoxicity assays in Primary Human Hepatocytes | [1] |

Note: Due to the discontinuation of Firzacorvir's development because of hepatotoxicity, it is imperative that researchers independently determine the CC50 in their specific PHH model and donor lots.

Signaling Pathways and Experimental Workflows

HBV Lifecycle and Firzacorvir's Mechanism of Action

The following diagram illustrates the key stages of the HBV lifecycle and the points of inhibition by Firzacorvir.

Caption: HBV lifecycle and points of inhibition by Firzacorvir.

Experimental Workflow for Evaluating Firzacorvir in PHH

This diagram outlines the general workflow for assessing the antiviral activity and cytotoxicity of Firzacorvir in primary human hepatocytes.

Caption: Workflow for Firzacorvir evaluation in PHH.

Experimental Protocols

Culture of Primary Human Hepatocytes

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte thawing medium

-

Hepatocyte plating medium

-

Hepatocyte maintenance medium

-

Collagen-coated cell culture plates (e.g., 96-well)

-

Water bath (37°C)

-

Centrifuge

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Pre-warm thawing and plating media to 37°C.

-

Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.

-

Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.

-

Gently aspirate the supernatant and resuspend the cell pellet in plating medium.

-

Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).

-

Seed the hepatocytes onto collagen-coated plates at the desired density.

-

Incubate at 37°C in a 5% CO2 incubator.

-

After 4-6 hours, replace the plating medium with maintenance medium.

-

Allow the cells to acclimate for at least 24 hours before proceeding with experiments.

HBV Infection of Primary Human Hepatocytes

Materials:

-

HBV inoculum (known titer)

-

Cultured primary human hepatocytes

-

Hepatocyte maintenance medium

-

Polyethylene glycol (PEG) 8000 (optional, for enhancing infection)

Protocol:

-

Aspirate the maintenance medium from the cultured hepatocytes.

-

Inoculate the cells with HBV at a desired multiplicity of infection (MOI) in a minimal volume of maintenance medium.

-

Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Remove the inoculum and wash the cells gently with pre-warmed phosphate-buffered saline (PBS) three times to remove unbound virus.

-

Add fresh hepatocyte maintenance medium to the cells.

Antiviral Activity Assay

Materials:

-

HBV-infected primary human hepatocytes

-

Firzacorvir stock solution (in DMSO)

-

Hepatocyte maintenance medium

-

Reagents for DNA extraction

-

Reagents for quantitative PCR (qPCR) to detect HBV DNA and cccDNA

Protocol:

-

Prepare serial dilutions of Firzacorvir in hepatocyte maintenance medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

-

On day 0 (immediately after infection and washing) and day 4 post-infection, replace the medium with fresh medium containing the appropriate concentration of Firzacorvir or vehicle control (DMSO).

-

On day 7 post-infection, harvest the cell culture supernatant and/or cell lysates.

-

Extract total DNA from the cell lysates.

-

Quantify the levels of intracellular HBV DNA and cccDNA using specific qPCR assays.

-

Plot the percentage of viral inhibition against the log concentration of Firzacorvir and calculate the EC50 value using a non-linear regression analysis.

Cytotoxicity Assay (Resazurin-based)

Materials:

-

Primary human hepatocytes treated with Firzacorvir

-

Resazurin sodium salt solution

-

Hepatocyte maintenance medium

-

Fluorescence plate reader

Protocol:

-

Culture and treat primary human hepatocytes with serial dilutions of Firzacorvir for the same duration as the antiviral assay (e.g., 7 days). Include a positive control for cytotoxicity (e.g., a known hepatotoxin) and a vehicle control (DMSO).

-

At the end of the treatment period, add resazurin solution to each well to a final concentration of approximately 10% of the culture volume.

-

Incubate the plates for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

Measure the fluorescence of the reduced resazurin (resorufin) using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the log concentration of Firzacorvir and calculate the CC50 value using a non-linear regression analysis.

Conclusion

Firzacorvir is a potent inhibitor of HBV replication and cccDNA formation in primary human hepatocytes. However, its clinical development was halted due to hepatotoxicity. The provided protocols offer a framework for in vitro studies to further investigate the antiviral mechanisms and potential liabilities of Firzacorvir and other HBV core inhibitors. It is critical for researchers to perform careful dose-response studies for both antiviral activity and cytotoxicity to determine the therapeutic index of the compound in their experimental system.

References

- 1. Preclinical characterization of ABI-H2158, an HBV core inhibitor with dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Firzacorvir (ABI-H2158) | HBV inhibitor | Probechem Biochemicals [probechem.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Assembly Bio Announces Decision to Discontinue Clinical Development of ABI-H2158 : Assembly Biosciences, Inc. [investor.assemblybio.com]

Application Notes and Protocols for Firzacorvir (REP 2139) in HBV-Infected HepG2-NTCP Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firzacorvir, also known as REP 2139, is a nucleic acid polymer (NAP) investigated for its potent antiviral activity against Hepatitis B Virus (HBV). Its primary mechanism of action involves the inhibition of Hepatitis B surface antigen (HBsAg) assembly and/or secretion from infected hepatocytes.[1][2][3] This leads to a significant reduction in circulating HBsAg, a key factor in establishing and maintaining chronic HBV infection.[1][2][4] These application notes provide a comprehensive guide for the in vitro assessment of Firzacorvir in the context of HBV-infected HepG2-NTCP cells, a widely used and relevant cell culture model for studying the complete HBV life cycle.[5][6][7]

Mechanism of Action

Firzacorvir is a sequence-independent nucleic acid polymer that is thought to exert its anti-HBV effect by interacting with host cell proteins involved in the assembly and secretion of HBsAg subviral particles.[1][8] While the precise molecular interactions are still under investigation, evidence suggests that Firzacorvir may target host chaperones, such as the Hsp40 chaperone DNAJB12, which are involved in the morphogenesis of HBsAg particles.[8] This interaction disrupts the proper assembly and subsequent secretion of HBsAg, leading to its intracellular degradation via proteasomal and lysosomal pathways, thus preventing its accumulation within the cell.[9] Notably, Firzacorvir's primary effect is on HBsAg secretion, with minimal direct impact on HBV DNA replication or the secretion of Hepatitis B e-antigen (HBeAg) in vitro.[3][9]

Data Presentation

The following tables summarize the expected quantitative data from in vitro studies of Firzacorvir in HBV-infected HepG2-NTCP cells. The data is compiled based on published findings on Firzacorvir and other nucleic acid polymers.[3][10]

Table 1: Antiviral Activity of Firzacorvir against HBV in HepG2-NTCP Cells

| Firzacorvir (nM) | HBsAg Secretion (% of Control) | HBeAg Secretion (% of Control) | Extracellular HBV DNA (% of Control) |

| 0 (Control) | 100 | 100 | 100 |

| 10 | ~85 | ~100 | ~100 |

| 50 | ~60 | ~100 | ~100 |

| 100 | ~40 | ~95 | ~98 |

| 500 | ~15 | ~95 | ~95 |

| EC50 (nM) | ~100-200 | >500 | >500 |

Table 2: Cytotoxicity Profile of Firzacorvir in HepG2-NTCP Cells

| Firzacorvir (µM) | Cell Viability (% of Control) |

| 0 (Control) | 100 |

| 1 | ~100 |

| 10 | ~98 |

| 50 | ~95 |

| 100 | ~92 |

| CC50 (µM) | >100 |

Experimental Protocols

The following are detailed protocols for the evaluation of Firzacorvir in HBV-infected HepG2-NTCP cells.

Cell Culture and Maintenance of HepG2-NTCP Cells

This protocol describes the standard procedure for culturing HepG2-NTCP cells to ensure their health and readiness for HBV infection experiments.

Materials:

-

HepG2-NTCP cells

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S)

-

G418 (Geneticin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Collagen-coated cell culture plates/flasks

Procedure:

-

Culture HepG2-NTCP cells in DMEM/F12 supplemented with 10% FBS, 1% P/S, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain NTCP expression.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in a new flask at a 1:3 to 1:5 ratio.

-

For experiments, seed the cells in collagen-coated plates at a density of 5 x 10^4 cells/well in a 96-well plate or 2.5 x 10^5 cells/well in a 24-well plate.

HBV Infection of HepG2-NTCP Cells

This protocol outlines the steps for infecting HepG2-NTCP cells with HBV.

Materials:

-

HBV inoculum (cell culture-derived or from patient serum)

-

DMEM/F12 medium

-

FBS

-

P/S

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol (PEG) 8000

Procedure:

-

One day after seeding, replace the culture medium with fresh DMEM/F12 containing 2% FBS, 1% P/S, and 2.5% DMSO.

-

Incubate the cells for 24 hours to induce differentiation.

-

Prepare the HBV inoculum by diluting the virus stock in DMEM/F12 medium containing 4% PEG 8000.

-

Remove the differentiation medium and add the HBV inoculum to the cells.

-

Incubate the cells with the virus for 16-24 hours at 37°C.

-

After the incubation period, remove the inoculum and wash the cells three to five times with PBS to remove residual virus.

-

Add fresh culture medium (DMEM/F12, 2% FBS, 1% P/S, 2.5% DMSO) to the cells.

Firzacorvir Treatment

This protocol details the application of Firzacorvir to the infected cells.

Materials:

-

Firzacorvir (REP 2139) stock solution

-

Culture medium

Procedure:

-

Prepare a stock solution of Firzacorvir in sterile, nuclease-free water or PBS.

-

Following the removal of the HBV inoculum and washing, add fresh culture medium containing the desired concentrations of Firzacorvir to the infected cells. A typical dose-response experiment might include concentrations ranging from 10 nM to 1 µM.

-

Include a "no drug" control (vehicle only) in parallel.

-

Incubate the cells for the desired duration of the experiment (e.g., 3, 6, or 9 days), changing the medium with freshly prepared Firzacorvir every 2-3 days.

Quantification of HBsAg and HBeAg by ELISA

This protocol is for measuring the levels of secreted HBsAg and HBeAg in the cell culture supernatant.

Materials:

-

Cell culture supernatant

-

Commercially available HBsAg and HBeAg ELISA kits

Procedure:

-

At the desired time points, collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the HBsAg and HBeAg ELISA according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the concentrations of HBsAg and HBeAg based on the standard curve.

-

Normalize the antigen levels to the total protein concentration of the corresponding cell lysate if necessary.

Quantification of Extracellular HBV DNA by qPCR

This protocol describes the measurement of viral DNA released into the supernatant.

Materials:

-

Cell culture supernatant

-

DNA extraction kit

-

HBV-specific primers and probe for qPCR

-

qPCR master mix

-

qPCR instrument

Procedure:

-

Collect the cell culture supernatant at the specified time points.

-

Extract viral DNA from the supernatant using a commercial DNA extraction kit.

-

Perform qPCR using HBV-specific primers and a probe targeting a conserved region of the HBV genome.

-

Use a plasmid standard curve with a known copy number of the HBV genome to quantify the viral DNA.

-

Express the results as HBV DNA copies/mL.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxicity of Firzacorvir on HepG2-NTCP cells.

Materials:

-

HepG2-NTCP cells

-

Firzacorvir

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

-

Seed HepG2-NTCP cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.

-

Remove the medium and add fresh medium containing serial dilutions of Firzacorvir (e.g., from 0.1 µM to 100 µM). Include a "no drug" control.

-

Incubate the cells for 48-72 hours at 37°C.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).

References

- 1. Editorial: In vitro mechanistic evaluation of nucleic acid polymers: A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of HBsAg secretion by nucleic acid polymers in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleic acid polymer REP 2139 and nucleos(T)ide analogues act synergistically against chronic hepadnaviral infection in vivo in Pekin ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatitis B virus–host interactions and novel targets for viral cure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. replicor.com [replicor.com]

- 9. researchgate.net [researchgate.net]

- 10. REP 2139: Antiviral Mechanisms and Applications in Achieving Functional Control of HBV and HDV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying HBV Assembly Using Firzacorvir

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Firzacorvir, also known as GLS4 or HAP-1, is a potent, first-in-class Hepatitis B Virus (HBV) capsid assembly modulator (CAM).[1] It belongs to the class of heteroaryldihydropyrimidines (HAPs) and exhibits a novel mechanism of action by interfering with the HBV nucleocapsid assembly process.[1][2] This document provides detailed application notes and protocols for utilizing Firzacorvir as a tool to study the intricacies of HBV assembly, a critical stage in the viral lifecycle.[3] By accelerating the kinetics of capsid assembly, Firzacorvir leads to the formation of aberrant or empty capsids, thereby preventing the encapsidation of the viral pregenomic RNA (pgRNA) and polymerase complex, which is essential for viral replication.[3][4][5]

Mechanism of Action

Firzacorvir is a Class I capsid assembly modulator that binds to a hydrophobic pocket formed between two HBV core protein (HBc) dimers.[3] This binding event induces a conformational change in the core protein, promoting its self-assembly.[5] However, this accelerated assembly is often uncoordinated and can lead to the formation of non-infectious, empty capsids or misdirected assembly into non-capsid polymers.[2][6] This action effectively disrupts the normal HBV replication cycle at a late stage.[3] Additionally, there is evidence to suggest that CAMs like Firzacorvir may also have a role in inhibiting early stages of the viral lifecycle by stabilizing pre-existing capsids and interfering with their disassembly, which is necessary for the delivery of the viral genome to the nucleus.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for Firzacorvir (GLS4) from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Firzacorvir (GLS4)

| Parameter | Cell Line | Value | Method | Reference |

| IC50 | HepG2.2.15 | 0.012 µM | Southern Blotting | [2] |

| EC50 | HepG2.2.15 | 1 nM | HBV HepG2.2.15 cell assay | [7] |

| EC50 | HepG2.117 | 86 nM | High-content imaging | [8] |

| EC50 | Not Specified | 62.24 nM | HBV replication assay | [9] |

| EC90 | Not Specified | 55.7 ng/mL | Not Specified | [7] |

Table 2: Comparative In Vitro Efficacy

| Compound | Cell Line | IC50 / EC50 | Method | Reference |

| Firzacorvir (GLS4) | HepG2.2.15 | 0.012 µM (IC50) | Southern Blotting | [2] |

| Lamivudine | HepG2.2.15 | 0.325 µM (IC50) | Southern Blotting | [2] |

| Firzacorvir (GLS4) | HepAD38 | More potent than BAY 41-4109 at 25-100 nM | Real-time PCR of supernatant HBV DNA | [6] |

| BAY 41-4109 | HepAD38 | Less potent than GLS4 at 25-100 nM | Real-time PCR of supernatant HBV DNA | [6] |

Table 3: In Vivo Efficacy of Firzacorvir (GLS4) in Patients with Chronic HBV Infection (28-day treatment)

| Treatment Group | Mean Decline in HBV DNA (log10 IU/mL) | Mean Decline in Pregenomic RNA (log10 copies/mL) | Mean Decline in HBsAg (log10 IU/mL) | Mean Decline in HBcAg (log10 U/mL) | Reference |

| GLS4 (120 mg) + Ritonavir (100 mg) | -1.42 | -0.75 | -0.06 | -0.23 | [1] |

| GLS4 (240 mg) + Ritonavir (100 mg) | -2.13 | -1.78 | -0.14 | -0.5 | [1] |

| Entecavir | -3.5 | -0.96 | -0.33 | -0.44 | [1] |

Experimental Protocols

Protocol 1: In Vitro HBV Replication Inhibition Assay (Cell-based)

This protocol is a generalized procedure based on methodologies described in the literature for assessing the antiviral activity of compounds like Firzacorvir.[2][10]

Objective: To determine the 50% effective concentration (EC50) of Firzacorvir in inhibiting HBV replication in a cell culture model.

Materials:

-

HepG2.2.15 or HepAD38 cells (stably transfected with HBV)

-